(E)-3-(furan-2-yl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(furan-2-yl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one is an organic compound that features a furan ring and a tetrahydroquinoline moiety connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the tetrahydroquinoline moiety: This can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Coupling of the two moieties: The final step involves the coupling of the furan ring and the tetrahydroquinoline moiety through a propenone linker, typically using a base-catalyzed aldol condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The propenone linker can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, while the tetrahydroquinoline moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens for electrophilic substitution and alkyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the propenone linker.
Substitution: Substituted derivatives of the furan ring and tetrahydroquinoline moiety.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activities. Compounds containing furan and quinoline moieties have been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its structure suggests that it may interact with biological targets in a specific manner, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan and quinoline moieties could engage in various interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with their molecular targets.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of the tetrahydroquinoline moiety.
(E)-3-(furan-2-yl)-1-(quinolin-3-yl)prop-2-en-1-one: Similar structure but with a quinoline moiety instead of the tetrahydroquinoline moiety.
(E)-3-(furan-2-yl)-1-(2-methylquinolin-3-yl)prop-2-en-1-one: Similar structure but without the tetrahydro component.
Uniqueness
The uniqueness of (E)-3-(furan-2-yl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one lies in the combination of the furan ring and the tetrahydroquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-15(11-13-5-2-3-7-16(13)18-12)17(19)9-8-14-6-4-10-20-14/h4,6,8-11H,2-3,5,7H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPMJGDZEFUGOE-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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